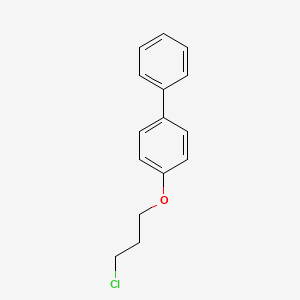

4-(3-Chloropropoxy)-1,1'-biphenyl

Description

Structural Context within Aryl Ethers and Biphenyl (B1667301) Derivatives

The structure of 4-(3-Chloropropoxy)-1,1'-biphenyl is characterized by two key functional groups: the biphenyl moiety and the aryl ether linkage. Biphenyls, consisting of two connected phenyl rings, are a cornerstone in many areas of chemical science, from pharmaceuticals to materials. nih.govbohrium.com The biphenyl scaffold provides a rigid, yet conformationally flexible, backbone that is present in numerous biologically active compounds and liquid crystals. bohrium.com

The aryl ether group, in this case, a 3-chloropropoxy group attached to the biphenyl structure, introduces several important features. The ether linkage provides a degree of rotational freedom, while the terminal chloro group on the propyl chain serves as a reactive handle. This reactive site allows for a variety of subsequent chemical transformations, making the compound a valuable synthetic intermediate.

The general synthetic route to compounds like this compound typically involves the Williamson ether synthesis. This well-established reaction involves the coupling of a phenoxide with an alkyl halide. In the case of the target molecule, this would likely involve the reaction of 4-hydroxybiphenyl with 1-bromo-3-chloropropane (B140262) in the presence of a base such as potassium carbonate. This method is analogous to the synthesis of similar structures like 1,4-Bis(3-chloropropoxy)benzene, which is prepared by reacting p-dihydroxybenzene with 1-bromo-3-chloropropane.

A plausible reaction scheme is presented below:

A representative synthetic scheme for this compound, proceeding via a Williamson ether synthesis.

A representative synthetic scheme for this compound, proceeding via a Williamson ether synthesis.Rationale for Academic Research Focus on this compound

The academic interest in this compound stems from its role as a precursor in the synthesis of more elaborate molecules with potential applications in medicinal chemistry and materials science. The biphenyl unit is a recognized "privileged scaffold" in drug discovery, appearing in a wide array of therapeutic agents. researchgate.net Its presence can enhance binding to biological targets and improve metabolic stability.

The 3-chloropropoxy side chain is particularly significant as it allows for the introduction of various functional groups through nucleophilic substitution reactions. The terminal chlorine atom can be readily displaced by amines, thiols, azides, and other nucleophiles to generate a library of derivatives. This modular approach is highly valuable in structure-activity relationship (SAR) studies, where researchers systematically modify a lead compound to optimize its biological activity. nih.gov For instance, the introduction of a piperazine (B1678402) ring, a common motif in centrally active drugs, could be achieved by reacting this compound with piperazine.

The table below outlines potential derivatives that could be synthesized from this compound and their relevance in academic research.

| Derivative Class | Synthetic Precursor | Potential Research Application |

| Biphenyl-tethered amines | This compound + Amine | Exploration of new receptor ligands (e.g., for GPCRs) |

| Biphenyl-tethered azides | This compound + Sodium Azide (B81097) | Precursors for triazole synthesis via click chemistry |

| Biphenyl-tethered thiols | This compound + Thiol | Synthesis of potential enzyme inhibitors |

| Biphenyl-based polymers | This compound | Development of new functional materials |

Current Gaps and Future Directions in Foundational Chemical Research

While the synthetic utility of this compound can be inferred from the chemistry of its constituent parts, there is a notable lack of academic literature that focuses specifically on this compound. A comprehensive search of chemical databases reveals a scarcity of studies detailing its synthesis, characterization, and application. This represents a significant gap in foundational chemical knowledge.

Future research should aim to fill this void. A detailed investigation and reporting of a robust and optimized synthesis for this compound, along with a complete spectroscopic and crystallographic characterization, would be a valuable contribution to the chemical literature.

Furthermore, the exploration of its reactivity profile with a diverse range of nucleophiles would provide a useful dataset for synthetic chemists. A systematic study of its use in the preparation of novel biphenyl derivatives for biological screening or materials science applications would be a logical and promising direction for future research. The development of novel compounds derived from this versatile building block could lead to the discovery of new therapeutic agents or advanced materials. nih.govnih.gov

The table below summarizes key properties for this compound, based on its chemical structure and data for analogous compounds.

| Property | Value |

| Molecular Formula | C₁₅H₁₅ClO |

| Molecular Weight | 246.73 g/mol |

| Appearance | Likely a white to off-white solid at room temperature |

| Solubility | Expected to be soluble in common organic solvents like dichloromethane, chloroform, and acetone |

| Boiling Point | Estimated to be above 350 °C at atmospheric pressure |

| Melting Point | Expected to be in the range of 50-100 °C |

Structure

2D Structure

3D Structure

Properties

Molecular Formula |

C15H15ClO |

|---|---|

Molecular Weight |

246.73 g/mol |

IUPAC Name |

1-(3-chloropropoxy)-4-phenylbenzene |

InChI |

InChI=1S/C15H15ClO/c16-11-4-12-17-15-9-7-14(8-10-15)13-5-2-1-3-6-13/h1-3,5-10H,4,11-12H2 |

InChI Key |

UJKYNPWXURITTO-UHFFFAOYSA-N |

Canonical SMILES |

C1=CC=C(C=C1)C2=CC=C(C=C2)OCCCCl |

Origin of Product |

United States |

Synthetic Methodologies for 4 3 Chloropropoxy 1,1 Biphenyl

Strategies for Constructing the 1,1'-Biphenyl Core

The creation of the biphenyl (B1667301) structure is a critical first step, often starting with the synthesis of 4-hydroxybiphenyl. Several powerful coupling reactions are utilized for this purpose.

Palladium-Catalyzed Cross-Coupling Reactions (e.g., Suzuki-Miyaura variants)

Palladium-catalyzed cross-coupling reactions are a cornerstone of modern organic synthesis for forming carbon-carbon bonds. researchgate.netnobelprize.org The Suzuki-Miyaura coupling, in particular, is a highly efficient method for synthesizing biaryl compounds like 4-hydroxybiphenyl. libretexts.org This reaction typically involves the coupling of an aryl halide with an arylboronic acid in the presence of a palladium catalyst and a base. researchgate.netlibretexts.org

For the synthesis of the 4-hydroxybiphenyl scaffold, a common approach is the reaction of an aryl halide with 4-hydroxyphenylboronic acid. researchgate.net The choice of catalyst, ligands, and reaction conditions is crucial for achieving high yields. mdpi.com For instance, palladium acetate (Pd(OAc)₂) and ligands like 1,1'-bis(diphenylphosphino)ferrocene (dppf) are often used to generate the active catalyst in situ. researchgate.net The reaction is typically carried out in a solvent mixture, such as tetrahydrofuran (THF), with a base like potassium carbonate (K₂CO₃). researchgate.net

| Aryl Halide | Boronic Acid | Catalyst | Ligand | Base | Solvent | Temperature | Reference |

|---|---|---|---|---|---|---|---|

| Aryl Bromide | 4-Hydroxyphenylboronic acid | Pd(OAc)₂ | dppf | K₂CO₃ | THF | 67°C | researchgate.net |

| 4-Bromoanisole | Phenylboronic acid | Pd/MN100 | - | NaOH, K₂CO₃, or Na₂CO₃ | Ethanol/Water | 50-75°C | google.com |

The general mechanism for the Suzuki-Miyaura coupling involves a catalytic cycle with three main steps: oxidative addition of the aryl halide to the Pd(0) complex, transmetalation of the organoboron compound, and reductive elimination to yield the biaryl product and regenerate the Pd(0) catalyst. libretexts.org

Ullmann-Type Coupling Reactions for Biphenyl Formation

The Ullmann reaction is a classic method for synthesizing symmetric biaryl compounds by coupling two molecules of an aryl halide in the presence of copper. wikipedia.org While traditionally requiring harsh conditions, modern variations have improved its applicability. wikipedia.org Ullmann-type reactions can also be used for the synthesis of diaryl ethers, which involves the copper-catalyzed reaction between a phenol (B47542) and an aryl halide. organic-chemistry.orgwikipedia.org

For the formation of the biphenyl core, the Ullmann condensation involves the copper-promoted conversion of aryl halides. wikipedia.org These reactions often require high-boiling polar solvents and high temperatures. wikipedia.org However, the development of new ligand systems has allowed for milder reaction conditions. For example, N,N-dimethylglycine has been shown to promote the copper-catalyzed coupling of phenols and aryl halides at lower temperatures. organic-chemistry.org

Oxidative Dimerization Approaches for Biaryl Scaffolds

Oxidative dimerization of phenols presents another route to biaryl scaffolds. chemrxiv.orgresearchgate.net This method involves the formation of a carbon-carbon bond through the selective oxidative coupling of phenol derivatives. researchgate.net Nature utilizes this strategy through enzymes like cytochrome P450 for creating biaryl natural products. chemrxiv.org In synthetic chemistry, various metal catalysts, including iron, cobalt, and copper, have been employed to facilitate this transformation. chim.itnih.gov

A significant challenge in oxidative phenol coupling is preventing overoxidation of the desired biaryl product. acs.org Recent strategies have focused on in situ complexation, for example with boron, to suppress overoxidation and improve the selectivity of the coupling reaction. acs.org

Formation of the Propoxy Ether Linkage

Once the 4-hydroxybiphenyl core is obtained, the next step is the introduction of the 3-chloropropoxy group.

Williamson Ether Synthesis and Optimized Variants

The Williamson ether synthesis is a widely used and versatile method for preparing ethers. masterorganicchemistry.comtcichemicals.com It proceeds via an SN2 reaction between an alkoxide and an alkyl halide. masterorganicchemistry.comjk-sci.com In the synthesis of 4-(3-Chloropropoxy)-1,1'-biphenyl, the phenoxide is generated by treating 4-hydroxybiphenyl with a base. This phenoxide then acts as a nucleophile, attacking an appropriate 3-chloropropoxy electrophile, such as 1-bromo-3-chloropropane (B140262).

The choice of base and solvent is critical for the success of the Williamson ether synthesis. For aryl ethers, bases like sodium hydroxide (NaOH), potassium hydroxide (KOH), or potassium carbonate (K₂CO₃) are commonly used. jk-sci.com The use of a phase-transfer catalyst, such as tetrabutylammonium bromide, can be employed to facilitate the reaction between the aqueous and organic phases. utahtech.edu

| Alcohol | Alkylating Agent | Base | Catalyst | Solvent | Reference |

|---|---|---|---|---|---|

| p-Dihydroxybenzene | 1-Bromo-3-chloropropane | Potassium carbonate | - | Acetone | nih.gov |

| 4-Ethylphenol | Methyl iodide | Sodium hydroxide | Tetrabutylammonium bromide | - | utahtech.edu |

| Methylphenol (cresol) | Chloroacetic acid | Potassium hydroxide | - | Water | pbworks.com |

Metal-Catalyzed Etherification Reactions

While the Williamson ether synthesis is the most common method, metal-catalyzed etherification reactions offer alternative approaches. Transition metal-catalyzed etherification of unactivated C-H bonds is an area of ongoing research. researchgate.net These methods can provide more direct routes to ethers by avoiding the pre-functionalization required in traditional methods. For instance, zirconium and hafnium complexes have been shown to catalyze the reductive etherification of aldehydes. osti.gov While not a direct route to this compound from 4-hydroxybiphenyl, these developing methodologies highlight the potential for future, more streamlined synthetic strategies.

Introduction and Functionalization of the Chloropropyl Moiety

The introduction of the 3-chloropropoxy group onto the 4-phenylphenol (B51918) scaffold is a critical step in the synthesis of the target molecule. This transformation can be approached in two primary ways: by first attaching a three-carbon chain to the phenol and then halogenating it, or by directly reacting the phenol with a pre-functionalized three-carbon electrophile containing a chlorine atom.

In scenarios where a propanol or a related derivative is first attached to the 4-phenylphenol, a subsequent halogenation step is necessary to introduce the chlorine atom. The Appel reaction is a well-established method for converting alcohols to alkyl chlorides under mild conditions. alfa-chemistry.comwikipedia.orgorganic-chemistry.org This reaction utilizes triphenylphosphine (PPh₃) and a carbon tetrahalide, typically carbon tetrachloride (CCl₄), to achieve the transformation. alfa-chemistry.comwikipedia.org

The mechanism of the Appel reaction involves the formation of a phosphonium salt from the reaction of triphenylphosphine with carbon tetrachloride. The alcohol then acts as a nucleophile, attacking the phosphonium salt to form an oxyphosphonium intermediate. A subsequent Sₙ2 displacement by the chloride ion on the carbon atom of the alkyl chain results in the desired alkyl chloride and triphenylphosphine oxide as a byproduct. wikipedia.orgorganic-chemistry.org A key advantage of the Appel reaction is that it proceeds with inversion of configuration at a stereogenic center, although this is not relevant for the linear propyl chain in this synthesis. organic-chemistry.org

Recent advancements have focused on developing catalytic versions of the Appel reaction to reduce the stoichiometric use of triphenylphosphine and the generation of triphenylphosphine oxide waste. rsc.orgjk-sci.com These catalytic systems often involve the in-situ regeneration of the phosphine (B1218219) reagent. wikipedia.org

Table 1: Key Features of the Appel Reaction for Alcohol Chlorination

| Feature | Description |

|---|---|

| Reagents | Triphenylphosphine (PPh₃), Carbon tetrachloride (CCl₄) |

| Substrate | Primary or secondary alcohols |

| Product | Alkyl chloride |

| Mechanism | Sₙ2 displacement |

| Byproduct | Triphenylphosphine oxide (Ph₃PO), Chloroform (CHCl₃) |

| Conditions | Mild and generally neutral |

The most direct and common method for the synthesis of this compound is the Williamson ether synthesis. masterorganicchemistry.com This reaction involves the nucleophilic substitution of a halide on an alkyl chain by an alkoxide. In this specific synthesis, the sodium or potassium salt of 4-phenylphenol (4-hydroxybiphenyl) acts as the nucleophile, attacking an alkyl halide that already contains the chloro-functionalized propyl chain. masterorganicchemistry.com

A common and effective electrophile for this reaction is 1-bromo-3-chloropropane. The phenoxide selectively displaces the more reactive bromide, leaving the chloride intact on the propyl chain. This reaction is typically carried out in a polar aprotic solvent such as acetone or dimethylformamide (DMF) in the presence of a weak base like potassium carbonate (K₂CO₃) to facilitate the deprotonation of the phenol. prepchem.com

A specific example of a similar synthesis involves the reaction of 4'-hydroxypropiophenone with 1-bromo-3-chloropropane in acetone with potassium carbonate, which proceeds at reflux for 18 hours to give a near-quantitative yield of the corresponding ether. prepchem.com

Table 2: Williamson Ether Synthesis for Aryl Ether Formation

| Reactant 1 | Reactant 2 | Base | Solvent | Conditions | Yield |

|---|---|---|---|---|---|

| 4'-Hydroxypropiophenone | 1-Bromo-3-chloropropane | K₂CO₃ | Acetone | Reflux, 18 h | 99% prepchem.com |

Phase-transfer catalysis (PTC) offers a significant improvement to the Williamson ether synthesis, particularly for industrial applications. crdeepjournal.orgphasetransfer.com PTC facilitates the transfer of the phenoxide from an aqueous or solid phase to an organic phase where the alkyl halide is dissolved. This is achieved using a phase-transfer catalyst, such as a quaternary ammonium or phosphonium salt. crdeepjournal.org The use of PTC can lead to increased reaction rates, milder reaction conditions, and the ability to use less expensive and safer solvent systems, including water. crdeepjournal.org

Green Chemistry Approaches in this compound Synthesis

In line with the principles of green chemistry, efforts have been made to develop more environmentally benign methods for the synthesis of ethers, including this compound. These approaches focus on reducing waste, minimizing the use of hazardous substances, and improving energy efficiency.

Microwave-assisted synthesis has emerged as a powerful tool in green chemistry. orgchemres.orghakon-art.com Microwave irradiation can significantly accelerate reaction rates, often leading to shorter reaction times and higher yields compared to conventional heating. thieme-connect.com The synthesis of alkyl aryl ethers via the Williamson reaction can be efficiently carried out under microwave irradiation, sometimes in the absence of a solvent or using a solid support like CsF-Celite. hakon-art.com For instance, the conversion of alcohols to alkyl aryl ethers has been achieved in less than 5 minutes at room temperature under microwave irradiation in the presence of sodium hydroxide, with yields ranging from 78% to 100%. hakon-art.com

The choice of solvent is another critical aspect of green synthesis. Traditional solvents for the Williamson ether synthesis, such as DMF, are facing increasing regulatory scrutiny due to their toxicity. acsgcipr.orggyrosproteintechnologies.com Research into greener alternatives has identified several promising replacements. Dimethyl sulfoxide (DMSO) in combination with ethyl acetate (EtOAc) is one such alternative. gyrosproteintechnologies.com Other greener solvents include N-butylpyrrolidinone (NBP), Cyrene™ (a bio-based solvent), and γ-valerolactone (GVL). acsgcipr.orggyrosproteintechnologies.comsigmaaldrich.com These solvents are less toxic and often derived from renewable resources. sigmaaldrich.com

Table 3: Comparison of Conventional and Green Synthetic Approaches

| Approach | Conditions | Advantages |

|---|---|---|

| Conventional Williamson Synthesis | Reflux in DMF or acetone with K₂CO₃ | Well-established, generally high yields |

| Microwave-Assisted Synthesis | Microwave irradiation, often solvent-free or with minimal solvent | Rapid reaction times, high yields, energy efficient hakon-art.com |

| Phase-Transfer Catalysis | Biphasic system with a PTC catalyst | Milder conditions, use of safer solvents (including water), increased rates crdeepjournal.org |

| Use of Greener Solvents | Replacement of DMF with solvents like DMSO/EtOAc, NBP, or Cyrene™ | Reduced toxicity and environmental impact acsgcipr.orggyrosproteintechnologies.com |

Advanced Spectroscopic Characterization of 4 3 Chloropropoxy 1,1 Biphenyl

High-Resolution Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy serves as a powerful tool for the structural elucidation of 4-(3-Chloropropoxy)-1,1'-biphenyl, offering precise information about the atomic arrangement and electronic structure.

Proton (¹H) NMR Analysis for Aromatic, Ether, and Chloropropyl Protons

The ¹H NMR spectrum of this compound is characterized by distinct signals corresponding to the protons of the biphenyl (B1667301) core and the chloropropoxy side chain. The aromatic region typically displays complex multiplets due to the protons on the two phenyl rings. The protons on the unsubstituted phenyl ring and the substituted ring exhibit unique chemical shifts and coupling patterns based on their electronic environments.

The aliphatic protons of the chloropropoxy group are observed further upfield. The methylene protons adjacent to the ether oxygen (O-CH₂) are deshielded and appear at a lower field (typically around 3.4-4.5 δ) compared to standard alkane protons libretexts.org. The protons of the methylene group adjacent to the chlorine atom (CH₂-Cl) are also shifted downfield due to the electronegativity of chlorine. The central methylene group (-CH₂-) of the propyl chain typically appears as a multiplet resulting from coupling to the adjacent methylene groups.

Table 1: Predicted ¹H NMR Chemical Shifts for this compound

| Protons | Predicted Chemical Shift (δ, ppm) | Multiplicity |

|---|---|---|

| Aromatic H (Biphenyl) | 6.90 - 7.60 | Multiplet |

| O-CH₂ -CH₂-CH₂-Cl | ~4.1 | Triplet |

| O-CH₂-CH₂ -CH₂-Cl | ~2.2 | Multiplet (Quintet) |

| O-CH₂-CH₂-CH₂ -Cl | ~3.7 | Triplet |

Note: Predicted values are based on typical shifts for similar structural motifs.

Carbon-13 (¹³C) NMR for Aromatic and Aliphatic Carbon Environments

The ¹³C NMR spectrum provides complementary information, revealing the electronic environment of each carbon atom. The spectrum is divided into the aromatic region, where the twelve carbons of the biphenyl system resonate, and the aliphatic region for the three carbons of the chloropropoxy chain.

The carbon atom attached to the ether oxygen (C-4) is significantly shifted downfield due to the oxygen's deshielding effect. The other aromatic carbons show distinct signals, with the quaternary carbons (C-1 and C-1') having characteristic shifts rsc.orgbmrb.iochemicalbook.com. In the aliphatic region, the carbon bonded to the ether oxygen (O-C H₂) and the carbon bonded to the chlorine atom (C H₂-Cl) are observed at lower fields than the central methylene carbon (-C H₂-).

Table 2: Predicted ¹³C NMR Chemical Shifts for this compound

| Carbon Atom | Predicted Chemical Shift (δ, ppm) |

|---|---|

| Aromatic C (Biphenyl) | 115 - 160 |

| C -O (ipso-carbon) | ~158 |

| O-C H₂- | ~68 |

| -C H₂- | ~32 |

| C H₂-Cl | ~42 |

Note: Predicted values are based on typical shifts for related biphenyl and ether compounds. rsc.org

Two-Dimensional (2D) NMR Techniques (e.g., COSY, HSQC, HMBC) for Connectivity Elucidation

Two-dimensional NMR experiments are essential for unambiguously assigning the ¹H and ¹³C signals and confirming the molecular structure.

COSY (Correlation Spectroscopy): This experiment reveals proton-proton (¹H-¹H) coupling networks sdsu.edu. For this compound, COSY spectra would show cross-peaks between the adjacent methylene groups of the propyl chain (O-CH₂ coupling with -CH₂-, and -CH₂- coupling with CH₂-Cl), confirming their connectivity.

HSQC (Heteronuclear Single Quantum Coherence): The HSQC experiment correlates directly bonded proton and carbon atoms (one-bond ¹H-¹³C correlations) sdsu.edu. This allows for the direct assignment of each carbon signal based on the chemical shift of its attached proton(s).

HMBC (Heteronuclear Multiple Bond Correlation): HMBC provides information about longer-range couplings (typically 2-3 bonds) between protons and carbons sdsu.eduyoutube.com. This technique is crucial for establishing the link between the chloropropoxy chain and the biphenyl unit. A key expected correlation would be a cross-peak between the protons of the O-CH₂ group and the ipso-carbon of the biphenyl ring (C-4), confirming the position of the ether linkage.

Variable Temperature NMR for Rotational Barriers and Conformational Dynamics

Variable Temperature (VT) NMR spectroscopy is a powerful method for investigating dynamic processes such as conformational changes and restricted rotation researchgate.netnih.gov. In this compound, two main rotational barriers can be studied: rotation around the C1-C1' bond of the biphenyl core and rotation around the C4-O bond of the ether linkage.

Biphenyl and its derivatives are known to adopt a non-planar (twisted) conformation in solution researchgate.net. By acquiring NMR spectra at different temperatures, changes in peak shapes, such as broadening or coalescence, can be observed. These changes indicate that the rate of rotation is on the same timescale as the NMR experiment. Analysis of these spectral changes allows for the calculation of the activation energy (rotational barrier) for these conformational dynamics.

Vibrational Spectroscopy: Infrared (IR) and Raman Analysis

Characteristic Vibrational Modes of the Ether Linkage (C-O-C)

The ether linkage in this compound gives rise to distinct and characteristic absorption bands in the IR spectrum. As an aryl alkyl ether, it is expected to exhibit two prominent C-O stretching vibrations spectroscopyonline.comblogspot.com.

Asymmetric C-O-C Stretch: A strong absorption band typically appears in the region of 1200-1300 cm⁻¹ spectroscopyonline.com. This band is due to the asymmetric stretching of the C-O-C bond.

Symmetric C-O-C Stretch: A second, often weaker, band corresponding to the symmetric C-O-C stretch is expected to appear at a lower wavenumber, generally around 1010-1050 cm⁻¹ spectroscopyonline.com.

These ether bands are found within the fingerprint region of the IR spectrum, which also contains vibrations from the biphenyl rings (e.g., C=C stretching around 1600 cm⁻¹) and the chloropropyl group (e.g., C-Cl stretching) researchgate.net. Raman spectroscopy provides complementary information, particularly for the symmetric vibrations of the biphenyl core.

Table 3: Key Vibrational Modes for this compound

| Vibrational Mode | Typical Wavenumber (cm⁻¹) | Spectroscopy |

|---|---|---|

| Aromatic C-H Stretch | >3000 | IR, Raman |

| Aliphatic C-H Stretch | 2850-3000 | IR, Raman academyart.edu |

| Aromatic C=C Stretch | ~1600, ~1500 | IR, Raman researchgate.net |

| Asymmetric C-O-C Stretch | 1200 - 1300 | IR spectroscopyonline.com |

| Symmetric C-O-C Stretch | 1010 - 1050 | IR spectroscopyonline.comblogspot.com |

Mass Spectrometry (MS) Techniques

High-resolution mass spectrometry (HRMS) is a critical tool for determining the elemental composition of a compound by measuring its mass with very high precision. Electrospray ionization (ESI) is a soft ionization method that allows for the analysis of molecules with minimal fragmentation, typically by observing the protonated molecule [M+H]⁺ or other adducts.

For this compound (C₁₅H₁₅ClO), HRMS can readily confirm its elemental formula. A key feature in the mass spectrum is the isotopic signature of chlorine. Chlorine has two stable isotopes, ³⁵Cl and ³⁷Cl, in an approximate natural abundance ratio of 3:1. Therefore, the molecular ion region will show two distinct peaks separated by approximately 2 Da, with the peak corresponding to the ³⁵Cl isotope being about three times more intense than the one for the ³⁷Cl isotope. The precise measurement of these masses allows for unambiguous confirmation of the presence of one chlorine atom in the molecule.

| Ion Formula | Isotope | Calculated Monoisotopic Mass (Da) |

|---|---|---|

| [C₁₅H₁₆³⁵ClO]⁺ | ³⁵Cl | 247.0884 |

| [C₁₅H₁₆³⁷ClO]⁺ | ³⁷Cl | 249.0855 |

Tandem mass spectrometry (MS/MS) is a powerful technique used to elucidate the structure of a molecule. wikipedia.orgnationalmaglab.org In an MS/MS experiment, a specific precursor ion (e.g., the protonated molecule at m/z 247.0884) is selected, subjected to collision-induced dissociation (CID), and the resulting product ions are analyzed. unt.eduyoutube.com The fragmentation pattern provides a roadmap of the molecule's connectivity.

For this compound, several fragmentation pathways can be predicted. The ether linkage and the carbon-chlorine bond are likely points of cleavage.

Proposed Fragmentation Pathways:

Loss of the Chloropropoxy Chain: A primary fragmentation could involve the cleavage of the ether bond, leading to the formation of a biphenyl-4-ol fragment or a related ion. A common pathway is the loss of the entire chloropropoxy group as a neutral species (C₃H₆Cl•) or through charge retention on the alkyl chain, though the former is often more favorable due to the stability of the aromatic cation.

Cleavage within the Alkyl Chain: Fragmentation can occur within the 3-chloropropoxy side chain. For example, the loss of propene (C₃H₆) via a rearrangement reaction would lead to the formation of an ion corresponding to 4-chloro-1,1'-biphenyl. Alternatively, the loss of a neutral HCl molecule is a common pathway for chlorinated compounds.

Formation of Biphenyl Cations: Further fragmentation could lead to the formation of characteristic biphenyl cations, providing confirmation of the core ring structure.

| Proposed Fragment Structure | Neutral Loss | Fragment Formula | Calculated m/z |

|---|---|---|---|

| Biphenyl-4-oxy cation | •C₃H₆Cl | [C₁₂H₉O]⁺ | 169.0648 |

| Protonated 4-hydroxybiphenyl | C₃H₅Cl (chloropropene) | [C₁₂H₁₁O]⁺ | 171.0804 |

| Biphenyl cation | •OC₃H₆Cl | [C₁₂H₉]⁺ | 153.0699 |

| Fragment from loss of HCl | HCl | [C₁₅H₁₄O]⁺ | 210.1039 |

X-ray Crystallography for Solid-State Structure Determination

X-ray crystallography is the definitive method for determining the precise three-dimensional arrangement of atoms within a single crystal. wikipedia.org This technique provides detailed information on bond lengths, bond angles, and torsion angles, revealing the molecule's conformation in the solid state.

If a suitable single crystal of this compound were analyzed, the resulting data would provide several key structural insights:

Molecular Conformation: The dihedral angle between the two phenyl rings of the biphenyl unit would be determined. This angle is a critical feature of biphenyl derivatives and is influenced by crystal packing forces and the nature of the substituents.

Bond Parameters: Precise bond lengths and angles for the entire molecule, including the C-O-C ether linkage and the C-Cl bond, would be established.

Supramolecular Structure: The analysis would reveal how the molecules are arranged in the crystal lattice. This includes identifying any intermolecular interactions, such as C-H···π stacking between the aromatic rings of adjacent molecules or dipole-dipole interactions involving the chlorine and oxygen atoms, which stabilize the crystal structure.

As of this writing, a search of crystallographic databases did not yield a publicly available crystal structure for this compound. However, analysis of related biphenyl structures shows that such compounds often exhibit complex and interesting packing arrangements in the solid state. researchgate.netresearchgate.netacs.org

Chemical Reactivity and Transformation Pathways of 4 3 Chloropropoxy 1,1 Biphenyl

Reactivity of the 1,1'-Biphenyl Substructure

The biphenyl (B1667301) core of the molecule is susceptible to reactions typical of aromatic compounds, particularly electrophilic aromatic substitution and palladium-catalyzed cross-coupling reactions.

Electrophilic Aromatic Substitution Reactions on the Biphenyl Core

Electrophilic aromatic substitution (SEAr) is a fundamental reaction type for aromatic compounds, where an electrophile replaces a hydrogen atom on the aromatic ring. wikipedia.orgmasterorganicchemistry.com The alkoxy group (-O-(CH₂)₃Cl) on one of the phenyl rings is an activating group and an ortho, para-director. This means it increases the rate of electrophilic substitution compared to benzene (B151609) and directs incoming electrophiles to the positions ortho and para to itself. msu.edu The other phenyl ring is unsubstituted and will also undergo electrophilic substitution.

Nitration: The introduction of a nitro group (-NO₂) onto the aromatic ring is typically achieved using a mixture of nitric acid and sulfuric acid, which generates the nitronium ion (NO₂⁺) as the active electrophile. rutgers.edu For 4-(3-chloropropoxy)-1,1'-biphenyl, nitration is expected to occur primarily at the ortho and para positions of the substituted ring and at the para position of the unsubstituted ring.

Sulfonation: The introduction of a sulfonic acid group (-SO₃H) is accomplished using fuming sulfuric acid (H₂SO₄/SO₃). rutgers.edu Similar to nitration, sulfonation will be directed to the ortho and para positions of the activated ring.

Friedel-Crafts Reactions: These reactions involve the attachment of substituents to an aromatic ring. wikipedia.org

Alkylation: This reaction introduces an alkyl group using an alkyl halide and a strong Lewis acid catalyst like aluminum chloride (AlCl₃). libretexts.orgmt.com However, Friedel-Crafts alkylation is prone to issues such as carbocation rearrangements and polyalkylation, and may not proceed on rings with strongly deactivating groups. libretexts.org

Acylation: This reaction introduces an acyl group using an acyl halide or anhydride (B1165640) with a Lewis acid catalyst. mt.com Unlike alkylation, acylation is not susceptible to rearrangement and the resulting ketone is less reactive than the starting material, preventing further reactions on the same ring. wikipedia.org The acyl group can later be reduced to an alkyl group if desired.

Palladium-Catalyzed Cross-Coupling at Aryl Positions for Further Functionalization

Palladium-catalyzed cross-coupling reactions are powerful tools for forming carbon-carbon and carbon-heteroatom bonds and have broad applications in synthesis. nobelprize.orgresearchgate.net These reactions allow for the further functionalization of the biphenyl core.

Suzuki-Miyaura Coupling: This reaction couples an organoboron compound with an aryl halide or triflate in the presence of a palladium catalyst and a base. gre.ac.ukyoutube.comlibretexts.org It is a versatile method for creating new C-C bonds and is tolerant of a wide range of functional groups. nobelprize.orgacs.org For example, if a bromo or iodo group were introduced onto the biphenyl core of this compound, it could then undergo Suzuki-Miyaura coupling with a variety of boronic acids or esters. gre.ac.ukacs.org

Heck Reaction: This reaction involves the coupling of an unsaturated halide (or triflate) with an alkene in the presence of a palladium catalyst and a base to form a substituted alkene. organic-chemistry.orglibretexts.orgnih.gov This provides a method to introduce vinyl groups onto the biphenyl scaffold.

Other Cross-Coupling Reactions: Other palladium-catalyzed reactions, such as the Negishi (using organozinc reagents) and Stille (using organotin reagents) couplings, could also be employed for further modification of the biphenyl structure, each offering its own advantages in terms of substrate scope and reaction conditions. nobelprize.orglibretexts.org

Reactivity of the Propoxy Ether Linkage

The ether linkage in this compound presents its own set of potential chemical transformations, primarily involving cleavage of the ether bond.

Ether Cleavage Reactions

The cleavage of aryl ethers is a common transformation in organic synthesis. A widely used reagent for this purpose is boron tribromide (BBr₃). nih.govnih.govufp.pt

Mechanism with Boron Tribromide: The reaction is believed to proceed through the initial formation of an adduct between the ether oxygen and the Lewis acidic boron atom of BBr₃. ufp.pt Subsequent steps can involve either a unimolecular or bimolecular process to cleave the C-O bond. gvsu.edu For aryl alkyl ethers, the cleavage typically results in an aromatic alcohol (phenol) and an alkyl bromide after workup. ufp.pt In the case of this compound, treatment with BBr₃ would be expected to yield 4-hydroxy-1,1'-biphenyl and 1-bromo-3-chloropropane (B140262).

Potential for Intramolecular Rearrangements Involving the Ether Oxygen

Intramolecular rearrangements of aryl ethers can occur under specific conditions, often thermally or under catalysis.

Claisen Rearrangement: While the classic Claisen rearrangement involves allyl aryl ethers, related acs.orgacs.org-sigmatropic rearrangements can occur with other unsaturated ethers, such as propargyl ethers. nih.gov The propoxy chain in this compound is saturated, making a direct Claisen-type rearrangement unlikely under normal conditions.

Intramolecular Hydroarylation: In the presence of certain catalysts, such as indium, aryl propargyl ethers can undergo intramolecular hydroarylation, which involves the addition of an aromatic C-H bond across the alkyne. rsc.org While the propoxy group in the title compound is not a propargyl group, this illustrates the potential for intramolecular cyclization reactions involving the ether and the aromatic ring under specific catalytic conditions.

Reactivity of the 3-Chloropropyl Chain

The 3-chloropropyl chain is a versatile functional group that can participate in a variety of reactions, primarily nucleophilic substitutions and eliminations. ontosight.ai

Nucleophilic Substitution: The chlorine atom is a good leaving group, making the terminal carbon of the propyl chain susceptible to attack by a wide range of nucleophiles. This allows for the introduction of various functional groups, such as azides, cyanides, amines, and thiols.

Elimination Reactions: In the presence of a strong, non-nucleophilic base, an elimination reaction can occur to form an alkene. lumenlearning.comyoutube.comlibretexts.org For the 3-chloropropyl group, this would lead to the formation of a propenyl ether attached to the biphenyl core. The regioselectivity of this elimination would be governed by Zaitsev's rule, favoring the more substituted alkene, though the use of a sterically hindered base could favor the Hofmann product. lumenlearning.comlibretexts.org

Organometallic Compound Formation: The carbon-chlorine bond can be used to form organometallic reagents.

Grignard Reagent Formation: Reaction with magnesium metal in an ether solvent would lead to the formation of a Grignard reagent, R-Mg-Cl, where R is the 4-oxy-1,1'-biphenylpropyl group. wikipedia.orgyoutube.com This organometallic species is a powerful nucleophile and can react with a variety of electrophiles, such as aldehydes, ketones, and esters, to form new carbon-carbon bonds. youtube.com

Other Organometallic Reagents: Similar organometallic compounds could be prepared using other metals, such as lithium or zinc, expanding the range of possible subsequent reactions.

Nucleophilic Substitution Reactions (SN1 and SN2 pathways)

The carbon-chlorine bond in the propoxy chain of this compound is susceptible to attack by nucleophiles, leading to the displacement of the chloride ion. These reactions can proceed through either an SN1 (unimolecular nucleophilic substitution) or an SN2 (bimolecular nucleophilic substitution) mechanism, depending on the reaction conditions.

The primary nature of the carbon bearing the chlorine atom generally favors the SN2 pathway . This mechanism involves a one-step process where the nucleophile attacks the electrophilic carbon atom at the same time as the chloride leaving group departs. This concerted mechanism results in an inversion of stereochemistry if the carbon were chiral. For an SN2 reaction to be efficient, strong nucleophiles and polar aprotic solvents are typically employed. nih.govresearchgate.netnih.govclockss.org

Table 1: Factors Favoring SN2 Reactions

| Factor | Preference for SN2 |

|---|---|

| Substrate | Primary alkyl halide (as in this compound) |

| Nucleophile | Strong (e.g., I⁻, RS⁻, N₃⁻, CN⁻) |

| Solvent | Polar aprotic (e.g., acetone, DMSO, DMF) |

| Kinetics | Second-order (rate = k[substrate][nucleophile]) |

Conversely, the SN1 pathway is a two-step process involving the formation of a carbocation intermediate. While less likely for a primary alkyl halide, conditions that promote carbocation stability, such as the use of a polar protic solvent and a weak nucleophile, could allow for some SN1 character. nih.govresearchgate.netnih.govclockss.org The initial slow step is the departure of the leaving group to form a primary carbocation, which is generally unstable. However, the potential for rearrangement to a more stable secondary carbocation exists, although it is not directly adjacent.

Table 2: Factors Favoring SN1 Reactions

| Factor | Preference for SN1 |

|---|---|

| Substrate | Tertiary > Secondary > Primary |

| Nucleophile | Weak (e.g., H₂O, ROH) |

| Solvent | Polar protic (e.g., water, ethanol) |

| Kinetics | First-order (rate = k[substrate]) |

In synthetic applications, the SN2 reaction is the more synthetically useful pathway for the functionalization of this compound.

Elimination Reactions (E1 and E2 pathways)

In competition with nucleophilic substitution, this compound can undergo elimination reactions to form an alkene, specifically 4-(allyloxy)-1,1'-biphenyl. These reactions involve the removal of a proton from the β-carbon and the chloride from the α-carbon.

The E2 (bimolecular elimination) pathway is a concerted, one-step process that is favored by the use of strong, sterically hindered bases. nih.govrsc.org The base removes a proton from the carbon adjacent to the one bearing the chlorine, while simultaneously the C-Cl bond breaks and a double bond is formed. For the E2 reaction to occur, an anti-periplanar arrangement of the proton and the leaving group is preferred.

Table 3: Conditions Favoring E2 Reactions

| Factor | Preference for E2 |

|---|---|

| Base | Strong, sterically hindered (e.g., t-BuOK) |

| Solvent | Less polar, aprotic |

| Kinetics | Second-order (rate = k[substrate][base]) |

The E1 (unimolecular elimination) pathway proceeds through a carbocation intermediate, the same as in the SN1 reaction. nih.govclockss.org After the formation of the carbocation, a weak base (which can also be the solvent) removes a proton from an adjacent carbon to form the double bond. E1 reactions are favored by conditions that stabilize the carbocation, such as polar protic solvents and heat. They often compete with SN1 reactions. rsc.org

Given that this compound is a primary alkyl halide, E2 reactions are more likely to occur than E1 reactions, especially with a strong base.

Cyclization Reactions and Formation of Heterocyclic Derivatives (e.g., Oxetanes)

The structure of this compound is suitable for intramolecular cyclization reactions, leading to the formation of heterocyclic derivatives. A notable example is the formation of an oxetane (B1205548) ring through an intramolecular Williamson ether synthesis.

In this reaction, the oxygen atom of the phenoxy group acts as an internal nucleophile. Under basic conditions, the phenolic oxygen can be deprotonated to form a phenoxide. This phenoxide can then attack the electrophilic carbon bearing the chlorine atom in an intramolecular SN2 reaction, displacing the chloride and forming a four-membered oxetane ring, specifically 2-(biphenyl-4-yloxymethyl)oxetane.

This intramolecular cyclization is subject to the principles of ring formation, with the formation of a four-membered ring being kinetically feasible.

Functional Group Interconversions and Derivatization Strategies

The 3-chloropropoxy group in this compound is a versatile handle for a wide range of functional group interconversions and derivatization strategies. The primary route for these transformations is through nucleophilic substitution of the chloride.

A variety of nucleophiles can be employed to introduce different functional groups, thereby creating a library of derivatives from the parent compound.

Table 4: Examples of Derivatization via Nucleophilic Substitution

| Nucleophile | Reagent Example | Product Functional Group |

|---|---|---|

| Azide (B81097) | Sodium azide (NaN₃) | Azide |

| Cyanide | Sodium cyanide (NaCN) | Nitrile |

| Thiolate | Sodium thiophenoxide (NaSPh) | Thioether |

| Amine | Ammonia (NH₃) or primary/secondary amines | Amine |

These derivatization reactions significantly expand the chemical space accessible from this compound, allowing for its use as a building block in the synthesis of more complex molecules for various applications, including pharmaceuticals and materials science. researchgate.net

Computational Chemistry and Molecular Modeling of 4 3 Chloropropoxy 1,1 Biphenyl

Quantum Chemical Calculations

Quantum chemical calculations, rooted in solving the Schrödinger equation, provide detailed information about the electronic nature and energetics of a molecule.

Density Functional Theory (DFT) is a widely used computational method for investigating the electronic properties of organic molecules due to its balance of accuracy and computational cost. rsc.org For a molecule like 4-(3-Chloropropoxy)-1,1'-biphenyl, DFT calculations can elucidate its electronic structure, reactivity, and intermolecular interaction sites.

Electronic Structure and Energy Gaps: The electronic properties are primarily described by the Frontier Molecular Orbitals (FMOs): the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO). The HOMO represents the ability to donate an electron, while the LUMO represents the ability to accept an electron. The energy difference between them, the HOMO-LUMO gap (ΔE), is a crucial indicator of the molecule's chemical reactivity and kinetic stability. montana.edu A smaller energy gap generally corresponds to higher chemical reactivity.

In the case of this compound, the HOMO is expected to be localized primarily on the electron-rich biphenyl (B1667301) ring system, particularly influenced by the electron-donating oxygen atom of the propoxy group. The LUMO would also be distributed across the π-system of the biphenyl rings. The presence of the electronegative chlorine atom would have a more localized effect on the electron density of the propoxy chain. Studies on similarly substituted biphenyls show that the nature and position of substituents significantly influence the FMO energies. For example, in a study of 4-(tert-butyl)-4-nitro-1,1-biphenyl, the HOMO-LUMO gap was calculated to be 3.97 eV, indicating a reactive molecule. nih.gov For 4,4'-dimethoxybiphenyl, a structurally related compound, the π-system is also central to its electronic properties. nih.gov

Molecular Electrostatic Potential (MEP) Analysis: The Molecular Electrostatic Potential (MEP) map is a valuable tool for visualizing the charge distribution and predicting sites for electrophilic and nucleophilic attack. The MEP illustrates the electrostatic potential on the surface of the molecule, with different colors representing regions of varying potential.

For this compound, the MEP map would show negative potential (typically colored red or yellow) around the oxygen and chlorine atoms, indicating their electronegativity and suitability for electrophilic attack or coordination to positive centers. The regions around the hydrogen atoms of the aromatic rings would exhibit positive potential (blue), marking them as sites for nucleophilic attack. The biphenyl rings themselves would show a mixed potential, characteristic of aromatic systems. This analysis is crucial for understanding how the molecule interacts with other molecules or biological targets.

Table 1: Representative Calculated Electronic Properties for Substituted Biphenyls using DFT Note: Data for the specific title compound is not available. This table presents typical values for analogous systems to illustrate the expected ranges.

| Compound | Method/Basis Set | EHOMO (eV) | ELUMO (eV) | Energy Gap (ΔE) (eV) | Reference |

|---|---|---|---|---|---|

| 4-(tert-butyl)-4-nitro-1,1-biphenyl | DFT/B3LYP | - | - | 3.97 | nih.gov |

| Biphenyl | HF/6-31G* | - | - | ~9.5 (Calculated) | acs.org |

| Substituted Anilines (general) | PW86x-PW91c | Average Deviation from Exp: 0.21 eV | - | ufms.br |

Ab initio (from first principles) methods solve the Schrödinger equation without using empirical parameters, offering high accuracy. montana.edu These methods, such as Hartree-Fock (HF) and Møller-Plesset perturbation theory (MP2), are often used for precise geometry optimization and the calculation of thermochemical properties.

Geometry Optimization: Geometry optimization involves finding the minimum energy conformation of the molecule. montana.edu For this compound, the key geometrical parameters include the bond lengths, bond angles, and, most importantly, the dihedral (twist) angle between the two phenyl rings. In the gas phase, unsubstituted biphenyl has a twist angle of about 44-45° due to a balance between steric hindrance of the ortho-hydrogens and π-conjugation across the rings. acs.org The 4-substituent is not expected to dramatically alter this twist angle, unlike bulky ortho-substituents. acs.orgresearchgate.net The flexible chloropropoxy chain also has several rotatable bonds, leading to multiple possible conformers. Ab initio calculations can accurately predict the geometry of the most stable conformer.

Thermochemical Parameters: Once the geometry is optimized, vibrational frequency calculations are performed. These not only confirm that the structure is a true minimum on the potential energy surface but also allow for the calculation of various thermochemical parameters at a given temperature (e.g., 298.15 K). These parameters include zero-point vibrational energy (ZPVE), enthalpy (H), entropy (S), and Gibbs free energy (G). Such data is fundamental for predicting the stability and reactivity of the molecule under different conditions. The NIST Chemistry WebBook provides extensive thermochemical data for biphenyl itself, which serves as a baseline for understanding its derivatives. nist.gov

Table 2: Representative Thermochemical Data for Biphenyl Note: This data for unsubstituted biphenyl from the NIST database provides a baseline for its derivatives.

| Parameter | Value | Units | Reference |

|---|---|---|---|

| Standard Molar Enthalpy of Formation (Gas) | 182.9 ± 1.5 | kJ/mol | nist.gov |

| Standard Molar Entropy (Gas) | 382.5 ± 2.1 | J/mol·K | nist.gov |

| Standard Molar Heat Capacity (Gas) | 189.69 | J/mol·K | nist.gov |

Ionization Potential (IP): The ionization potential is the energy required to remove an electron from a molecule. It can be calculated as the energy difference between the neutral molecule and its corresponding cation. DFT methods have been shown to calculate valence electron ionization energies with good accuracy, often with an average absolute deviation from experimental values of around 0.21 eV for substituted aromatic compounds. ufms.br The IP is directly related to the HOMO energy, with higher HOMO energies corresponding to lower ionization potentials.

Bond Dissociation Energies (BDE): Bond Dissociation Energy (BDE) is the enthalpy change required to break a specific bond homolytically. wikipedia.org Calculating BDEs is crucial for understanding the thermal stability of a molecule and predicting its fragmentation pathways in mass spectrometry or under thermal stress. The BDE for a bond is calculated as the difference in the enthalpies of formation of the resulting radicals and the parent molecule. rsc.org For this compound, the most likely points of initial fragmentation would be the weaker bonds in the chloropropoxy chain, such as the C-Cl and C-O bonds.

Table 3: Typical Bond Dissociation Energies (BDE) Relevant to this compound Note: These are general literature values and not specifically calculated for the title compound.

| Bond | Typical BDE (kJ/mol) | Reference |

|---|---|---|

| Phenyl-O (in ethers) | ~427 | cengage.com |

| Alkyl C-O | ~380 | cengage.com |

| Alkyl C-C | ~368 | cengage.com |

| Primary Alkyl C-Cl | ~356 | cengage.com |

| Aryl C-H | ~473 | cengage.com |

Conformational Analysis and Dynamics

The biological activity and physical properties of a flexible molecule like this compound are highly dependent on its three-dimensional conformation and dynamic behavior.

Molecular Mechanics: Molecular mechanics methods use classical physics (force fields) to calculate the energy of a molecule as a function of its geometry. While less accurate than quantum methods, they are computationally much faster, making them ideal for exploring the vast conformational space of flexible molecules. Force fields like OPLS (Optimized Potentials for Liquid Simulations) have been specifically parameterized to accurately model the torsional energetics of biaryl systems. nih.gov

Conformational Searching: For this compound, a systematic conformational search is necessary to identify low-energy structures. This involves rotating the molecule around its key rotatable bonds:

The C1-C1' bond: This defines the twist between the two phenyl rings.

The Phenyl-O-CH₂ bonds: Rotation around these bonds determines the orientation of the propoxy chain relative to the biphenyl core.

The C-C bonds within the propoxy chain: These rotations define the chain's conformation (e.g., gauche vs. anti).

The search identifies a series of energy minima (stable conformers) and the transition states that connect them, providing a map of the molecule's potential energy surface.

Molecular Dynamics (MD) Simulations: MD simulations solve Newton's equations of motion for a system of atoms and molecules, allowing the observation of its dynamic evolution over time. acs.org This provides a powerful view of molecular flexibility, conformational changes, and interactions with the environment (e.g., a solvent). For this compound, an MD simulation would show the fluctuations of the biphenyl twist angle and the constant motion of the flexible chloropropoxy tail.

Rotational Barriers: A key parameter for biphenyl derivatives is the energy barrier to rotation around the C1-C1' bond. This barrier determines whether the molecule can be considered a single, rapidly interconverting species or if it exists as stable atropisomers (conformers that are stable enough to be isolated). For biphenyl itself, the rotational barriers are quite low, around 6-8 kJ/mol (1.4-1.9 kcal/mol), meaning rotation is rapid at room temperature. biomedres.uscomporgchem.com Substituents at the 4- and 4'- positions generally have a minimal effect on this barrier. biomedres.usbiomedres.us Therefore, this compound is expected to have a low rotational barrier and not exhibit atropisomerism. Significant barriers only arise with bulky ortho-substituents that sterically hinder rotation. researchgate.netrsc.org

Table 4: Calculated Rotational Energy Barriers for Unsubstituted and Substituted Biphenyls Note: The barrier is the energy difference between the twisted ground state and the planar (0°) or perpendicular (90°) transition state.

| Compound | Method | Barrier at 0° (kcal/mol) | Barrier at 90° (kcal/mol) | Reference |

|---|---|---|---|---|

| Biphenyl (Experimental) | Electron Diffraction | 1.4 ± 0.5 | 1.6 ± 0.5 | comporgchem.com |

| Biphenyl | MP2/cc-pVQZ//MP2/6-31G | 2.28 | 2.13 | biomedres.us |

| Biphenyl | B3LYP/6-311+G | 2.17 | 1.79 | acs.org |

| 4-Acyloxy-4'-N-n-butylcarbamyloxy-biphenyls | HF/6-311G(d,p) | ~2.0 | ~1.7 | biomedres.us |

Torsional Angle Analysis and Preferred Conformations of this compound

The conformation of biphenyl derivatives is governed by a delicate balance between two opposing factors: steric hindrance and π-conjugation. A planar conformation (φ = 0° or 180°) would maximize the π-conjugation between the two phenyl rings, leading to electronic stabilization. However, this planarity is often disfavored due to steric repulsion between the ortho-hydrogens on adjacent rings. Consequently, unsubstituted biphenyl typically adopts a non-planar, twisted conformation in the gas phase and in solution, with a dihedral angle of approximately 44° and 32° respectively. rsc.orgresearchgate.net In the solid state, however, crystal packing forces can lead to a more planar conformation.

For 4-substituted biphenyls, the substituent's electronic and steric properties can influence the preferred torsional angle. In the case of this compound, the substituent is located at the para-position, which is distant from the inter-ring bond. Therefore, it is not expected to exert a significant steric effect on the ortho-hydrogens that would drastically alter the fundamental torsional preference of the biphenyl core.

Computational studies on related 4-alkyl-substituted biphenyls, such as 4-methylbiphenyl (B165694) and 4-ethylbiphenyl (B1582967), have shown that these molecules tend to adopt dihedral angles in the range of 31° to 37°. westmont.edu For instance, the amorphous adlayer of 4-methylbiphenyl was found to have a dihedral angle of 37°, while 4-ethylbiphenyl exhibited a dihedral angle of 35°. westmont.edu These values are reasonably close to that of unsubstituted biphenyl in solution, suggesting that para-alkoxy groups with short, flexible chains are unlikely to induce major changes in the inter-ring torsional angle.

The 3-chloropropoxy chain itself introduces additional conformational flexibility. The rotations around the C-C and C-O single bonds within this chain will lead to various possible orientations of the chloro, propyl, and ether functionalities relative to the biphenyl scaffold. However, these are generally considered to be of lower energy than the rotation around the biphenyl C-C bond and are not expected to significantly impact the fundamental biphenyl twist.

The rotational energy profile of biphenyls typically shows energy maxima at the planar (φ = 0°) and perpendicular (φ = 90°) conformations, which represent the transition states for interconversion between the equivalent twisted minima. The energy barrier for rotation is a measure of the conformational stability. For unsubstituted biphenyl, the rotational barriers are relatively low, on the order of 6-8 kJ/mol. comporgchem.com It is anticipated that the 4-(3-chloropropoxy) substituent would have a minimal effect on this rotational barrier.

While specific data is not available for this compound, the table below summarizes the dihedral angles of related biphenyl compounds to provide a comparative context.

| Compound Name | Dihedral Angle (φ) | Method/State |

| Biphenyl | ~44° | Gas Phase |

| Biphenyl | 32 ± 2° | Solution |

| 4-Methylbiphenyl | 37° | Amorphous Adlayer |

| 4,4'-Dimethylbiphenyl | 31° | --- |

| 4-Ethylbiphenyl | 35° | Amorphous Adlayer |

Applications of 4 3 Chloropropoxy 1,1 Biphenyl in Advanced Chemical Synthesis

Building Block for Polymer Synthesis

The robust structure of 4-(3-Chloropropoxy)-1,1'-biphenyl makes it an excellent monomer for the synthesis of advanced polymers with tailored properties. The biphenyl (B1667301) unit imparts rigidity, thermal stability, and desirable liquid crystalline properties, while the chloropropoxy group provides a reactive handle for polymerization and further modification.

Precursor for Aromatic Polyethers and Related Materials

Aromatic polyethers are a class of high-performance thermoplastics known for their exceptional thermal and chemical stability. The synthesis of such polymers can be achieved through nucleophilic substitution reactions, where the chlorine atom in this compound is displaced by a phenoxide. For instance, the reaction of 4-hydroxy-1,1'-biphenyl with 1,3-dichloropropane (B93676) can be conceptually seen as a pathway to forming the ether linkage present in the target compound, which can then be polymerized. This approach allows for the incorporation of the rigid biphenyl moiety into the polymer backbone, leading to materials with high glass transition temperatures and excellent mechanical strength. The general synthetic strategy involves the polycondensation of a bisphenol with a dihalide, where this compound or its derivatives can serve as key components.

Integration into Specialty Epoxy Resins and High-Performance Composites

The biphenyl structure is a known constituent in the formulation of high-performance epoxy resins, valued for its ability to enhance thermal stability and mechanical properties. While direct synthesis of epoxy resins from this compound is not extensively documented, its derivatives can be incorporated as modifiers or co-monomers. The chloropropoxy group can be converted to a glycidyl (B131873) ether, which can then be polymerized with a curing agent. researchgate.net Alternatively, the chlorine atom can react with amine curing agents, integrating the biphenyl moiety into the crosslinked network. researchgate.netpaint.orgthreebond.co.jppcimag.comtetrawill.com The incorporation of biphenyl units into the epoxy matrix can lead to composites with improved toughness and resistance to environmental degradation, making them suitable for demanding applications in aerospace, electronics, and automotive industries. researchgate.netresearchgate.net The mechanical properties of such composites are often superior to those based on conventional epoxy resins. researchgate.netresearchgate.net

Scaffold for Ligand Design in Catalysis

The biphenyl scaffold is a cornerstone in the design of chiral ligands for asymmetric catalysis, primarily due to the phenomenon of atropisomerism. Atropisomers are stereoisomers arising from restricted rotation around a single bond, and in the case of appropriately substituted biphenyls, this restricted rotation leads to stable, non-superimposable enantiomers.

Development of Chiral Ligands via Biphenyl Atropisomerism

The synthesis of chiral ligands often begins with a functionalized biphenyl precursor. bohrium.comnih.govresearchgate.nettcichemicals.com The this compound molecule, with its distinct substitution pattern, provides a platform for introducing chirality. The chloropropoxy group can be chemically modified to introduce bulky substituents or to create a bridge that restricts the rotation around the biphenyl C-C bond, thereby inducing atropisomerism. By carefully designing the substituents on the biphenyl rings, chemists can create ligands with specific steric and electronic properties that are crucial for achieving high enantioselectivity in catalytic reactions. bohrium.comnih.govresearchgate.nettcichemicals.comresearchgate.net The synthesis of such ligands is a sophisticated process that often involves multiple steps, including the resolution of racemic mixtures or asymmetric synthesis to obtain the desired enantiomer. bohrium.com

Utilization in Transition Metal-Catalyzed Organic Transformations

Chiral phosphine (B1218219) ligands based on biphenyl scaffolds are widely used in a variety of transition metal-catalyzed reactions, including asymmetric hydrogenation, cross-coupling reactions, and aminations. nih.govresearchgate.nettcichemicals.comresearchgate.netyoutube.comyoutube.com While specific applications of ligands directly derived from this compound are not prominently reported, the general principles of their utility can be inferred. The chloropropoxy chain can be functionalized to introduce phosphine groups, which are excellent coordinating agents for transition metals like palladium, rhodium, and ruthenium. nih.govresearchgate.nettcichemicals.comresearchgate.net The resulting metal-ligand complexes can then catalyze a wide range of organic transformations with high efficiency and stereocontrol. For instance, palladium-catalyzed cross-coupling reactions are fundamental for the formation of carbon-carbon and carbon-heteroatom bonds, and the use of chiral ligands allows for the asymmetric synthesis of complex molecules. nih.govrsc.orgnih.govnih.gov

Intermediate for Functional Materials Development

Beyond polymers and catalysts, this compound serves as a valuable intermediate in the synthesis of a variety of functional materials. The combination of the biphenyl unit and the reactive chloropropoxy group allows for the construction of molecules with specific optical, electronic, or liquid crystalline properties.

The biphenyl moiety is a well-known mesogen, a fundamental component of liquid crystals. By modifying the chloropropoxy group, for example, by introducing different terminal functionalities, it is possible to synthesize a range of liquid crystalline materials. google.com These materials can exhibit different mesophases and are of interest for applications in displays, sensors, and other optoelectronic devices. The length and flexibility of the propoxy chain can influence the phase behavior and transition temperatures of the resulting liquid crystals.

Furthermore, the reactive chlorine atom allows for the attachment of this biphenyl-containing unit to other molecules or surfaces, leading to the creation of functional polymers and hybrid materials. consensus.app For instance, it can be used to synthesize polymers with pendant biphenyl groups, which can influence the material's properties such as its refractive index, dielectric constant, and thermal stability. mdpi.com The versatility of this intermediate opens up possibilities for creating novel materials with tailored functionalities for a wide array of technological applications.

Components in Liquid Crystalline Systems

The 4-alkoxy-4'-cyanobiphenyl structure is a foundational motif for many nematic liquid crystals, which are crucial for display technologies. While this compound is not itself a final liquid crystal material, it serves as a critical precursor for synthesizing liquid crystal molecules. The general structure of these materials often requires a flexible alkyl or alkoxy chain at one end of the rigid biphenyl core and a polar group, typically a cyano (-CN) group, at the other to induce the necessary mesophase behavior.

The synthesis of these liquid crystals often begins with a biphenyl core that is functionalized on both ends. The chloropropoxy group on this compound is a versatile reactive handle. It can be used to introduce the desired alkoxy chain, which influences the material's melting point and the stability of its liquid crystalline phase. For instance, the terminal chlorine atom can be substituted to create longer, more complex side chains or to attach the biphenyl mesogen to a polymer backbone to form side-chain liquid crystal polymers.

Research into the synthesis of various 4-alkyl-4'-cyanobiphenyls and their analogs demonstrates the modular approach where different alkyl chains are introduced to fine-tune the material's properties. researchgate.net The use of intermediates like this compound allows for systematic modifications to the alkoxy tail, enabling the development of liquid crystals with specific transition temperatures and birefringence for applications such as super-twisted nematic (STN) displays. researchgate.net

Table 1: Role of Biphenyl Intermediates in Liquid Crystal Synthesis

| Intermediate Type | Synthetic Role | Target Molecule Class | Reference |

|---|---|---|---|

| 4-(Haloalkoxy)-1,1'-biphenyl | Precursor for forming the flexible tail | 4-Alkoxy-4'-cyanobiphenyls | researchgate.netnsf.gov |

| 4-Hydroxy-4'-cyanobiphenyl | Core structure for tail addition | 4-Alkoxy-4'-cyanobiphenyls | nsf.gov |

Development of Organic Light-Emitting Diode (OLED) Materials

In the field of organic electronics, biphenyl derivatives are frequently employed as building blocks for materials used in Organic Light-Emitting Diodes (OLEDs). The biphenyl unit itself provides good thermal and morphological stability and possesses suitable electronic properties to function as a part of a host or emitter material. While this compound is not typically a final, active OLED material, its structure makes it a useful intermediate for creating more complex molecules.

The development of OLED materials often involves the synthesis of large, conjugated molecules to achieve desired energy levels for efficient charge transport and light emission. The this compound can be used as a starting fragment. The biphenyl core can be further functionalized, for example, through Suzuki or Buchwald-Hartwig coupling reactions, to extend the conjugation or add charge-transporting moieties. The chloropropoxy group offers a convenient site for attaching other functional units through nucleophilic substitution, allowing for the construction of complex, multi-component OLED materials without altering the core electronic structure of the biphenyl unit. This synthetic versatility is crucial for tuning the final properties of the OLED material, such as its emission color, efficiency, and lifetime.

Synthesis of Complex Organic Molecules and Fine Chemicals

Beyond specialized electronic applications, this compound is a versatile intermediate in the synthesis of a variety of complex organic molecules and fine chemicals. The biphenyl moiety is a common structural feature in pharmaceuticals, agrochemicals, and dyes. nih.govresearchgate.net

The synthesis of this compound itself is typically achieved through the Williamson ether synthesis, by reacting 4-phenylphenol (B51918) with a molecule like 1-bromo-3-chloropropane (B140262) in the presence of a base such as potassium carbonate. lookchem.com 4-Phenylphenol is a known intermediate in the production of fungicides like bitertanol (B1667530) and in the manufacturing of oil-soluble resins and corrosion-resistant paints. lookchem.com

As a derivative of 4-phenylphenol, this compound carries the useful biphenyl scaffold and adds a reactive chloropropyl group. This allows it to be readily incorporated into larger molecules. The terminal chlorine is a good leaving group, enabling chemists to perform a wide range of nucleophilic substitution reactions to create new carbon-carbon, carbon-oxygen, or carbon-nitrogen bonds. This makes it a valuable building block for creating libraries of compounds for drug discovery or for synthesizing specific, high-value fine chemicals.

Table 2: Synthesis and Reactions of this compound

| Reaction Type | Reactants | Product | Significance | Reference |

|---|---|---|---|---|

| Williamson Ether Synthesis | 4-Phenylphenol, 1-bromo-3-chloropropane, K₂CO₃ | This compound | Primary synthesis route for the title compound. | lookchem.com |

Table 3: Compound Names Mentioned

| Compound Name |

|---|

| This compound |

| 4-Phenylphenol |

| 1-Bromo-3-chloropropane |

| Potassium carbonate |

| 4-Alkoxy-4'-cyanobiphenyl |

| 4-Alkyl-4'-cyanobiphenyl |

| Bitertanol |

| 4'-(Alkenyloxy)-[1,1'-biphenyl]-4-carbonitrile |

Q & A

Basic Research Questions

Q. What are the standard synthetic routes for 4-(3-Chloropropoxy)-1,1'-biphenyl?

- Methodology : A common approach involves nucleophilic substitution. For example, reacting 4-hydroxy-1,1'-biphenyl with 1-bromo-3-chloropropane under alkaline conditions (e.g., K₂CO₃ in DMF) at 80–100°C for 12–24 hours .

- Key Considerations : Monitor reaction progress via TLC (silica gel, ethyl acetate/hexane). Purify via column chromatography. Yield optimization may require controlled stoichiometry (1:1.2 molar ratio of biphenyl to alkylating agent).

Q. How can HPLC be used to assess purity and structural integrity?

- Methodology : Use reverse-phase HPLC with a C18 column, mobile phase (acetonitrile/water, 70:30), and UV detection at 254 nm. Compare retention times against a reference standard .

- Data Interpretation : Peaks >98% area indicate high purity. Co-elution tests with known impurities (e.g., unreacted starting materials) validate specificity.

Q. What spectroscopic techniques are critical for structural confirmation?

- Basic Protocol :

- ¹H/¹³C NMR : Identify aromatic protons (δ 6.8–7.6 ppm) and the chloropropoxy chain (δ 3.6–4.2 ppm for OCH₂, δ 1.8–2.2 ppm for CH₂Cl) .

- FT-IR : Confirm ether linkage (C-O-C stretch at ~1250 cm⁻¹) and aromatic C-Cl (550–850 cm⁻¹) .

Advanced Research Questions

Q. How can conflicting NMR data for biphenyl derivatives be resolved?

- Case Study : If coupling patterns in the aromatic region deviate from expected values (e.g., due to rotational isomerism), use variable-temperature NMR (VT-NMR) to assess dynamic behavior .

- Contradiction Analysis : Compare experimental data with computational simulations (DFT-based NMR prediction tools) to validate assignments .

Q. What strategies optimize regioselectivity in alkoxy-substituted biphenyl synthesis?

- Advanced Methodology :

- Use directing groups (e.g., boronates) to control substitution positions during Friedel-Crafts alkylation .

- Catalytic systems like ZnI₂ in DCM enhance selectivity for para-substitution .

- Data-Driven Design : Screen solvents (polar vs. nonpolar) and catalysts (e.g., Lewis acids) to minimize byproducts (e.g., diaryl ethers) .

Q. How can crystallography resolve steric effects in this compound derivatives?

- Protocol : Grow single crystals via slow evaporation (solvent: DCM/hexane). Perform X-ray diffraction to analyze dihedral angles between biphenyl rings and chloropropoxy orientation .

- Findings : Steric hindrance from the chloropropoxy group may reduce planarity, affecting π-π stacking in supramolecular applications.

Methodological Challenges and Solutions

Q. How to mitigate hydrolysis of the chloropropoxy group during synthesis?

- Preventive Measures :

- Use anhydrous solvents and inert atmosphere (N₂/Ar).

- Avoid prolonged heating (>24 hours) to prevent Cl⁻ elimination.

- Validation : Track degradation via LC-MS; detect m/z corresponding to dechlorinated byproducts .

Q. What computational tools predict the environmental toxicity of chlorinated biphenyls?

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.